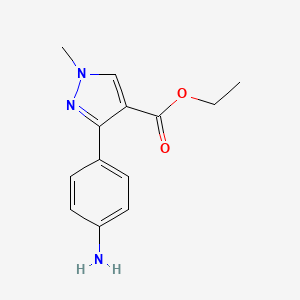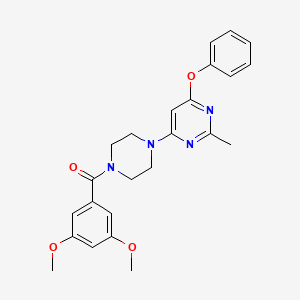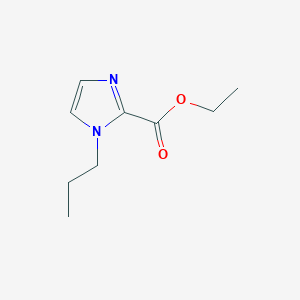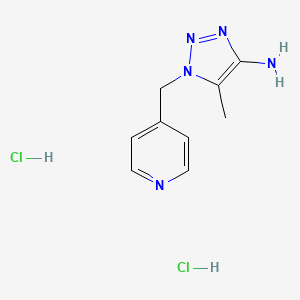
1-(2-(Benzyl(methyl)amino)ethyl)-3-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Synthesis of urea derivatives typically involves condensation reactions between amines and isocyanates under mild conditions. A study by Pejchal et al. (2011) on similar urea compounds outlines the synthesis process via the condensation of ethanamine with substituted phenyl isocyanates, confirming structures with NMR and elemental analyses (Pejchal, Štěpánková, & Drabina, 2011).
Molecular Structure Analysis
The molecular structure of urea derivatives can be elucidated using techniques such as single-crystal X-ray diffraction, as demonstrated by Ośmiałowski et al. (2013). Their study used QTAIM calculation methods to understand hydrogen bonding within complexes, further verifying these observations with crystallographic data (Ośmiałowski et al., 2013).
Chemical Reactions and Properties
Chemical reactions involving urea derivatives often include interactions with various substrates to form complexes, as explored by Ośmiałowski et al. (2013) through NMR spectroscopic titrations and quantum chemical calculations. These interactions are crucial for understanding the reactivity and complex formation capabilities of urea derivatives (Ośmiałowski et al., 2013).
Physical Properties Analysis
The physical properties, such as solubility and crystalline structure, are essential for the formulation of urea derivatives. Lin and Liu (1985) discuss the solubility and potential applications of similar compounds, emphasizing the importance of water solubility for pharmaceutical applications (Lin & Liu, 1985).
Chemical Properties Analysis
Chemical properties, including reactivity towards various chemical agents and stability under different conditions, are fundamental aspects of urea derivatives. Studies like that by Thalluri et al. (2014) demonstrate the synthesis of ureas through Lossen rearrangement, highlighting the adaptability and diverse reactivity of urea compounds (Thalluri, Manne, Dev, & Mandal, 2014).
Applications De Recherche Scientifique
Association Studies and Complex Formation
Research by Ośmiałowski et al. (2013) on N-(pyridin-2-yl),N'-substituted ureas reveals the significance of substituent effects on the association with other compounds through hydrogen bonding. This study highlights the importance of intramolecular hydrogen bond disruption in urea derivatives for complex formation, a factor that could be relevant in understanding the interactions and potential applications of the specified compound in scientific research (Ośmiałowski et al., 2013).
Enzyme Inhibition
Vidaluc et al. (1995) synthesized and assessed flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas for antiacetylcholinesterase activity. This study aimed to optimize the spacer length between pharmacophoric moieties, providing insights into the structural requirements for enzyme inhibition. Such research could be extrapolated to the potential enzyme inhibition applications of similar urea derivatives in drug discovery or biochemical studies (Vidaluc et al., 1995).
Antioxidant Activity
George et al. (2010) explored the synthesis and antioxidant activity of certain urea derivatives, which underscores the potential of urea compounds in antioxidative applications. This could suggest possible research avenues for the specified compound in studying oxidative stress or developing antioxidative agents (George et al., 2010).
Novel Synthesis Methods
Thalluri et al. (2014) demonstrated a novel approach for synthesizing ureas from carboxylic acids, highlighting the versatility and potential for creating a wide array of urea derivatives for various scientific applications. Such methodologies could be applicable in synthesizing and exploring the properties of the specified compound (Thalluri et al., 2014).
Biological Activities
The synthesis and evaluation of new pyrimidines and pyrazoles derivatives by Tirlapur and Noubade (2010) indicate the potential biological activities of urea derivatives. This research could hint at the possible biological or pharmacological applications of the specified compound in scientific research (Tirlapur & Noubade, 2010).
Propriétés
IUPAC Name |
1-[2-[benzyl(methyl)amino]ethyl]-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN4O2/c1-25(14-16-6-3-2-4-7-16)11-10-23-21(28)24-18-13-20(27)26(15-18)19-9-5-8-17(22)12-19/h2-9,12,18H,10-11,13-15H2,1H3,(H2,23,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMGILLYQNSQBTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCNC(=O)NC1CC(=O)N(C1)C2=CC(=CC=C2)F)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5-bromofuran-2-yl)(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone](/img/structure/B2496702.png)


![2-(3-(3-chloro-4-methylphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2496705.png)


![2,5-dichloro-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide](/img/structure/B2496710.png)
![4-((2-ethylpiperidin-1-yl)sulfonyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2496711.png)
![2-(7-(3,4-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol](/img/structure/B2496712.png)

![2-Amino-2-[3-(3-fluoro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2496715.png)


